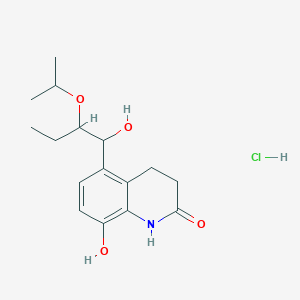
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with a unique structure that includes a quinolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the hydroxy and propan-2-yloxybutyl groups via selective functionalization reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions and the development of scalable processes for large-scale synthesis.
化学反应分析
Types of Reactions
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinolinone core can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted quinolinones.
科学研究应用
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
- Binding to enzymes or receptors, thereby modulating their activity.
- Interfering with cellular processes such as DNA replication or protein synthesis.
- Inducing oxidative stress or apoptosis in target cells.
相似化合物的比较
Similar Compounds
- 8-hydroxy-5-(1-hydroxy-2-(isopropylamino)butyl)-2(1H)-quinolinone
- 8-hydroxy-5-(1-hydroxy-2-(1-methylethyl)amino)butyl)-2(1H)-quinolinone
Uniqueness
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C16H24ClNO4 |
|---|---|
分子量 |
329.82 g/mol |
IUPAC 名称 |
8-hydroxy-5-(1-hydroxy-2-propan-2-yloxybutyl)-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-4-13(21-9(2)3)16(20)11-5-7-12(18)15-10(11)6-8-14(19)17-15;/h5,7,9,13,16,18,20H,4,6,8H2,1-3H3,(H,17,19);1H |
InChI 键 |
YGKQEUZFDXGJOL-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C1=C2CCC(=O)NC2=C(C=C1)O)O)OC(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















